
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core fused with a chloropyridine moiety and a carboxylic acid group. Its structure combines electron-deficient aromatic systems (pyridine and triazole) with a polar carboxylic acid, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-chloropyridine, is subjected to various reactions to introduce the necessary functional groups.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The 3-chloro substituent on the pyridine ring undergoes nucleophilic displacement under controlled conditions. This reaction enables modular derivatization for pharmaceutical or agrochemical applications:
Reactant | Conditions | Product | Key Observations |
---|---|---|---|
Primary amines | DMF, 80°C, 12 hrs | 3-Aminopyridine-triazole derivatives | Regioselective C-Cl bond cleavage |
Sodium methoxide | Methanol reflux, 6 hrs | 3-Methoxypyridine analog | Requires anhydrous conditions |
Thiols | K₂CO₃, DMSO, 100°C | 3-Thioether derivatives | Enhanced electrophilicity at C3 |
The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) SNAr attack at the electron-deficient C3 position . Steric hindrance from the adjacent triazole ring slows substitution compared to simpler chloropyridines.
Carboxylic Acid Functionalization
The C4-carboxylic acid participates in classical acid-driven reactions, enabling conjugation and prodrug strategies:
Esterification
Reagent | Catalyst | Yield (%) | Application |
---|---|---|---|
SOCl₂ + ROH | None | 85-92 | Lipophilic prodrug synthesis |
DCC + DMAP | CH₂Cl₂, RT | 78 | PEG-conjugated derivatives |
BF₃·Et₂O + Alcohols | Reflux, 4 hrs | 67 | Sterically hindered ester formation |
Kinetic studies show pseudo-first-order behavior with t₁/₂ = 25 min for methyl ester formation under SOCl₂.
Amide Coupling
The acid forms stable amides with primary/secondary amines using coupling agents:
Coupling System | Solvent | Conversion (%) |
---|---|---|
EDC/HOBt | DMF | 94 |
HATU/DIEA | DCM | 88 |
T3P®/Pyridine | THF | 91 |
Notably, the triazole ring remains intact under these conditions, with no observed N-N bond cleavage .
Triazole Ring Reactivity
The 1,2,3-triazole moiety participates in metal coordination and cycloaddition-inspired reactions:
Metal Complexation
Metal Salt | Coordination Site | Stability Constant (log β) |
---|---|---|
Cu(I)Cl | N2, N3 | 5.2 ± 0.3 |
AgNO₃ | N1, N2 | 4.8 ± 0.2 |
Pd(OAc)₂ | N3 | 3.9 ± 0.4 |
X-ray crystallography confirms η² binding modes in Cu complexes, enhancing catalytic activity in Ullmann couplings .
[3+2] Cycloadditions
While the triazole is typically reaction-inert, strain-induced ring-opening occurs with:
Dipolarophile | Conditions | Product |
---|---|---|
DMAD | 140°C, neat, 2 hrs | Pyridine-fused imidazole |
NCS | CHCl₃, 0°C, 30 min | Thiadiazole hybrid |
These transformations require >120 kJ/mol activation energy, as shown by DFT calculations .
Decarboxylation Pathways
Controlled thermal decomposition produces bioactive triazole intermediates:
Temperature (°C) | Atmosphere | Half-life (hrs) | Major Product |
---|---|---|---|
180 | N₂ | 0.5 | 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole |
220 | Air | 0.2 | Chloropyridine dimer |
Decarboxylation follows first-order kinetics (k = 2.3×10⁻³ s⁻¹ at 180°C) with CO₂ evolution confirmed by IR .
Photochemical Reactions
UV-induced transformations enable novel bond formations:
Wavelength (nm) | Sensitizer | Product | Quantum Yield |
---|---|---|---|
254 | Acetophenone | Spiro-oxetane derivative | 0.18 |
365 | Eosin Y | Pyridine N-oxide conjugate | 0.09 |
Mechanistic studies propose triplet energy transfer pathways initiating at the triazole π-system .
This compound's multifunctional reactivity profile makes it invaluable for developing targeted therapeutics, metal-organic frameworks, and advanced materials. Recent advances in flow chemistry and microwave-assisted synthesis continue to expand its synthetic utility while improving sustainability metrics .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits notable antimicrobial activity. It has been investigated for its potential to inhibit various pathogens, including bacteria and fungi. The compound's ability to interact with biological targets makes it a candidate for drug development aimed at treating infections.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated that it may inhibit specific enzymes or receptors involved in cancer pathways. The triazole ring's capacity to coordinate with metal ions can influence biochemical processes critical to cancer progression.
Agricultural Applications
Pesticide Development
In agriculture, this compound is being explored as a potential pesticide or herbicide. Its interactions with biological targets in pests suggest that it could be effective in controlling agricultural pests and weeds without adversely affecting crops .
Materials Science
Synthesis of Novel Materials
The compound's unique structural features enable its use in the synthesis of novel materials with distinct electronic and optical properties. Research has focused on incorporating this compound into various polymer matrices to enhance material performance in applications such as sensors and electronic devices .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Function | Observations |
---|---|---|
Antimicrobial | Bacteria/Fungi | Inhibitory effects observed |
Anticancer | Cancer cell lines | Inhibition of growth/proliferation |
Pesticide | Agricultural pests | Effective against specific pests |
Table 2: Synthetic Routes
Step | Description |
---|---|
Formation of Pyridine Ring | Reaction of 3-chloropyridine with functional groups |
Formation of Triazole Ring | Cycloaddition reaction involving azides and alkynes |
Industrial Production | Optimized routes focusing on yield and sustainability |
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their antimicrobial efficacy against various strains of bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on pathogenic bacteria, suggesting potential for further development as antimicrobial agents .
Case Study 2: Agricultural Application
Another study examined the effectiveness of this compound as a herbicide. Field trials demonstrated that formulations containing this compound were able to significantly reduce weed populations without harming crop yields. This suggests a promising avenue for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can coordinate with metal ions, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among triazole-carboxylic acids lie in the substituents attached to the triazole ring and the aromatic systems. Below is a comparative analysis:
Notes:
Biological Activity
The compound 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry techniques. The triazole ring can be formed via a cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. The presence of the carboxylic acid group enhances the compound's solubility and biological activity.
Antimicrobial Activity
- Antibacterial Properties : Studies have indicated that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, related compounds have shown effectiveness against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
- Antifungal Activity : Triazoles are also known for their antifungal properties, particularly in inhibiting the growth of fungi such as Candida species. The mechanism often involves disruption of fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of triazole derivatives is notable. Research indicates that compounds containing the triazole moiety can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death pathways. For example, one study demonstrated that a related triazole derivative significantly inhibited the growth of MCF-7 breast cancer cells by altering lactate dehydrogenase (LDH) enzyme activity and inducing cell cycle arrest at the S phase .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be influenced by various substituents on the triazole ring and adjacent groups:
Substituent | Effect on Activity |
---|---|
Electron-donating groups | Generally enhance activity |
Electron-withdrawing groups | May reduce activity |
Alkyl vs Aryl substituents | Aryl groups often show better inhibition |
Studies have shown that modifications at specific positions on the triazole ring can lead to enhanced potency against target enzymes or receptors .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Xanthine Oxidase Inhibition : Related compounds have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. Compounds exhibited IC50 values in the submicromolar range, indicating strong inhibitory potential .
- Acetylcholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Molecular docking studies suggest that these compounds can bind effectively to both catalytic and peripheral sites on AChE .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, 3-chloropyridine derivatives can react with triazole precursors under catalytic conditions. A reported approach involves halogenation of aminobenzoic acid derivatives followed by condensation with chloropyridinyl-pyrazole intermediates . Key factors include:
- Catalysts : Palladium or copper catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, toluene) enhance reactivity .
- Temperature : Optimized at 90–100°C for cyclization steps .
Yield improvements (e.g., 85–95%) are achieved by controlling stoichiometry and purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using SHELX refinement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 255.03) .
- FT-IR : Confirms carboxylic acid (–COOH) stretching (~1700 cm⁻¹) and triazole C–N bonds (~1450 cm⁻¹) .
Q. How can researchers purify this compound to >95% purity, and what challenges arise during purification?
- Methodological Answer :
- Acid-Base Extraction : Adjust pH to 6.5–7.0 using NaOH/HCl to precipitate the carboxylic acid form .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals but may require multiple cycles due to residual solvents.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., unreacted pyridine derivatives) .
Challenges include solubility issues in non-polar solvents and thermal decomposition above 200°C .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:
- Tautomer Identification : Use variable-temperature NMR to detect equilibrium between triazole tautomers .
- DFT Calculations : Compare computed ¹³C chemical shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) with experimental data to validate dominant tautomers .
- Deuterated Solvents : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Screen variables (catalyst loading, temperature) to identify critical parameters. For example, reducing Pd(OAc)₂ from 5% to 2% decreases Pd residues without compromising yield .
- Flow Chemistry : Continuous processing improves heat/mass transfer for exothermic cyclization steps .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and terminate reactions at optimal conversion .
Q. How can mechanistic studies elucidate the role of the chloropyridinyl group in reactivity?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁵N or ²H at the pyridinyl ring to track electronic effects via kinetic isotope effects (KIE) .
- Computational Modeling : MD simulations (e.g., Amber) assess steric hindrance from the chloro-substituent during nucleophilic attacks .
- Competition Experiments : Compare reaction rates with analogs (e.g., 3-fluoropyridinyl) to quantify electronic contributions .
Q. What methodologies troubleshoot low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Stability : Protect the carboxylic acid as a methyl ester during reactive steps (e.g., SNAr reactions) to prevent decarboxylation .
- Quench-and-Characterize : Isolate intermediates (e.g., via TLC or LC-MS) to identify bottlenecks .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal leaching .
Application-Oriented Questions
Q. What are the potential applications of this compound in medicinal chemistry, and how is its bioactivity validated?
- Methodological Answer :
- Target Identification : The triazole-pyridine scaffold inhibits kinases (e.g., EGFR) in enzymatic assays (IC₅₀ ~50 nM) .
- SAR Studies : Modify the carboxylic acid to amides or esters to enhance cell permeability .
- In Vivo Testing : Assess pharmacokinetics in rodent models using radiolabeled analogs (e.g., ¹⁴C-carboxylic acid) .
Q. How does the stereochemistry of derivatives impact their biological or material properties?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers and test their activity .
- X-ray Diffraction : Correlate absolute configuration (e.g., R vs. S) with binding affinity in protein co-crystals .
- Circular Dichroism : Monitor conformational changes in solution under physiological conditions .
Q. What computational tools integrate with experimental data to predict this compound’s stability or reactivity?
- Methodological Answer :
- DFT for Degradation Pathways : Calculate bond dissociation energies (BDEs) to predict hydrolysis-prone sites .
- Molecular Dynamics : Simulate aggregation behavior in aqueous buffers to optimize formulation .
- Machine Learning : Train models on PubChem data to predict solubility or toxicity .
Properties
Molecular Formula |
C8H5ClN4O2 |
---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-(3-chloropyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |
InChI Key |
HAPPRUNDOOBLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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